molecular formula C7H5NS B143518 Thieno[3,2-c]pyridine CAS No. 272-14-0

Thieno[3,2-c]pyridine

Cat. No.: B143518
CAS No.: 272-14-0
M. Wt: 135.19 g/mol
InChI Key: MKYRMMMSZSVIGD-UHFFFAOYSA-N
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Description

Thieno[3,2-c]pyridine is a bicyclic heteroaromatic compound that combines a thiophene ring fused to a pyridine ring. This structure is notable for its potential in medicinal chemistry, particularly as a scaffold for kinase inhibitors. The presence of both sulfur and nitrogen atoms in the ring system allows for unique interactions with biological targets, making it a valuable compound in drug discovery .

Mechanism of Action

Target of Action

Thieno[3,2-c]pyridine is a heterocyclic compound that has been found to interact with several biological targets. It has been identified as an inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a kinase involved in regulating the function of G protein-coupled receptors, which play a crucial role in cellular signaling pathways. Additionally, this compound derivatives have been reported to inhibit protein interaction with glycosaminoglycans (GAGs) , which are polysaccharides that contribute to cell-cell and cell-matrix interactions, playing a vital role in cellular processes such as growth, differentiation, and migration.

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. For instance, this compound derivatives inhibit GRK2 by binding to its ATP pocket, thereby preventing the kinase from phosphorylating its substrates . This interaction involves the formation of hydrogen bonds with the hinge region of the kinase . In the case of GAGs, this compound derivatives like RX-111 bind directly to heparin, a type of GAG, inhibiting protein-GAG interactions .

Biochemical Pathways

The inhibition of GRK2 by this compound derivatives can affect various signaling pathways mediated by G protein-coupled receptors . On the other hand, the inhibition of protein-GAG interactions can impact multiple cellular processes, given the role of GAGs in cell-cell and cell-matrix interactions .

Result of Action

The inhibition of GRK2 and protein-GAG interactions by this compound derivatives can lead to various molecular and cellular effects. For instance, the inhibition of GRK2 can modulate G protein-coupled receptor signaling, potentially affecting cellular responses to various stimuli . Meanwhile, the inhibition of protein-GAG interactions can disrupt cell-cell and cell-matrix interactions, potentially influencing processes such as cell migration and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thieno[3,2-c]pyridine can be synthesized through various methods. One common approach involves the cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the this compound core .

Industrial Production Methods: Industrial production of this compound derivatives often involves multi-step synthesis starting from readily available precursors. The process typically includes steps like halogenation, cyclization, and functional group modifications to achieve the desired derivatives .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized this compound derivatives, which can be further utilized in drug development and other applications .

Scientific Research Applications

Thieno[3,2-c]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Thieno[2,3-c]pyridine
  • Thieno[2,3-b]pyridine
  • Thieno[3,4-c]pyridine

Comparison: Thieno[3,2-c]pyridine is unique due to its specific ring fusion pattern, which influences its electronic properties and reactivity. Compared to thieno[2,3-c]pyridine and thieno[2,3-b]pyridine, this compound often exhibits different biological activities and binding affinities, making it a distinct and valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c1-3-8-5-6-2-4-9-7(1)6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYRMMMSZSVIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181663
Record name 5-Azathianaphthene
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Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-14-0
Record name Thieno[3,2-c]pyridine
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Record name Thieno[3,2-c]pyridine
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Record name 5-AZATHIANAPHTHENE
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Synthesis routes and methods I

Procedure details

A solution of 24 g of the nitroso derivative obtained in Example 2 in 200 cc 6 N hydrochlorid acid is heated at 60° C. for 2 hours. Gas is evolved, and russet fumes are formed. After cooling, the brown reaction medium is made basic with aqueous sodium hydroxide and is then extracted with methylene chloride. The organic extracts are washed with water, dried over sodium sulfate, decolorized with carbon black, filtered through talc and evaporated to dryness. Vacuum distillation of the residue gives 6.5 g (overall yield, from the starting material of the formula (IV): 43%) thieno[3,2-c]pyridine which crystallizes on cooling. M.p. <50° C.
Name
nitroso
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

11.4 g of the derivative of the formula (IV) of Example 2 is added portionwise to 55 cc trifluoroacetic acid stirred at room temperature. The temperature rises from 19° C. to 24° C., and russet fumes are evolved. The material is allowed to cool to room temperature; the reaction mixture is then poured over ice, made basic by addition of concentrated aqueous ammonia and extracted with diisopropyl ether. The organic extracts are washed with water, dried over sodium sulfate and evaporated to dryness. Distillation in vacuo of the residue gives 3.8 g (Yield: 56%) thieno[3,2-c]pyridine.
Name
( IV )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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